Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate
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Description
Synthesis Analysis
The synthesis of related compounds involves multi-step processes. For example, the synthesis of Ethyl 7-chloro-2-oxoheptylate, a related ester, is achieved through a four-step process starting from ethyl 2,2-diethoxyacetate and involves cyclization, alkylation, and oxidation steps . Similarly, the synthesis of ethyl or methyl 7-oxoheptanoate from cycloheptanone involves oxidation and protection steps . These methods could potentially be adapted for the synthesis of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate by incorporating the appropriate dimethoxyphenyl moiety at the relevant stage of the synthesis.
Molecular Structure Analysis
While the molecular structure of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is not directly analyzed in the papers, the structure can be inferred to contain an ester functional group, a ketone at the 7-position, and a dimethoxyphenyl group. The presence of these functional groups would influence the compound's reactivity and interaction with other molecules. The use of chiral amines as auxiliaries in synthesis suggests that the stereochemistry of such compounds is also an important consideration .
Chemical Reactions Analysis
The papers do not provide specific reactions for Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate, but they do describe reactions of structurally related compounds. For instance, the alkylation of aldimines with alkylmetals in the presence of a chiral auxiliary is discussed , and the oxidation of alcohols to ketones or esters is mentioned . These reactions are relevant to the functional groups present in Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate and could be used to predict its reactivity.
Physical and Chemical Properties Analysis
The physical and chemical properties of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate can be hypothesized based on the properties of similar compounds. The presence of an ester group typically confers volatility and solubility in organic solvents, while the ketone group could be involved in reactions such as nucleophilic addition. The dimethoxyphenyl group would contribute to the compound's aromatic character and could affect its electronic properties. The papers do not provide specific data on the physical properties of Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate, but the synthesis and reactions of related compounds suggest that it would have similar properties to other aromatic esters and ketones .
Scientific Research Applications
Biodegradation and Fate in Soil and Groundwater
Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate is subject to biodegradation processes in soil and groundwater environments. Microorganisms capable of degrading this compound have been identified, facilitating its breakdown aerobically as a carbon and energy source or via cometabolism using alkanes as growth substrates. The presence of co-contaminants in the environment may either hinder or enhance its biodegradation, influencing its fate and transport in soil and groundwater systems (Thornton et al., 2020).
Microbial Catabolism of Aryloxyphenoxy-propionate Herbicides
This compound is associated with the microbial catabolism of aryloxyphenoxy-propionate herbicides, which are widely used in agriculture. The environmental toxicity of these herbicides necessitates understanding their biodegradation pathways. Microorganisms capable of catabolizing these compounds are of interest due to their potential in mitigating environmental contamination. The metabolic pathways and enzymes involved in the breakdown of these herbicides have been the subject of recent scientific research, shedding light on potential bioremediation strategies (Zhou et al., 2018).
Antioxidant Capacity and Reaction Pathways
Research has also delved into the antioxidant capacity of related compounds, investigating the reaction pathways involved. Understanding these mechanisms is crucial for applications in fields such as food preservation and pharmaceuticals, where antioxidant properties are highly valued. The specificity and relevance of oxidation products are areas of ongoing research, contributing to the comprehensive understanding of antioxidant behavior and its practical applications (Ilyasov et al., 2020).
properties
IUPAC Name |
ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24O5/c1-4-22-16(19)12-7-5-6-9-13(18)17-14(20-2)10-8-11-15(17)21-3/h8,10-11H,4-7,9,12H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCOSUTUSRKXYMQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCC(=O)C1=C(C=CC=C1OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10623345 |
Source
|
Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |
CAS RN |
898758-50-4 |
Source
|
Record name | Ethyl 7-(2,6-dimethoxyphenyl)-7-oxoheptanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10623345 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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